molecular formula C11H23BO B14586861 2-Hexyl-3-methyl-1,2-oxaborinane CAS No. 61632-78-8

2-Hexyl-3-methyl-1,2-oxaborinane

Cat. No.: B14586861
CAS No.: 61632-78-8
M. Wt: 182.11 g/mol
InChI Key: HXGOJBLNRXJPJO-UHFFFAOYSA-N
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Description

2-Hexyl-3-methyl-1,2-oxaborinane is an organoboron compound characterized by a six-membered ring containing both boron and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyl-3-methyl-1,2-oxaborinane typically involves the reaction of hexylboronic acid with methyl alcohol under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide, and the mixture is heated to facilitate the formation of the oxaborinane ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters allows for efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-3-methyl-1,2-oxaborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the oxaborinane ring into different boron-containing compounds.

    Substitution: The boron atom in the oxaborinane ring can be substituted with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under mild conditions.

Major Products Formed

Scientific Research Applications

2-Hexyl-3-methyl-1,2-oxaborinane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Industry: The compound is used in the production of advanced materials, including polymers and ceramics, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-Hexyl-3-methyl-1,2-oxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with hydroxyl and amino groups, facilitating the formation of boron-containing biomolecules. These interactions are crucial in applications such as BNCT, where the boron atom captures neutrons and releases high-energy particles to destroy cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Hexyl-1,3,2-dioxaborinane: Similar in structure but contains an additional oxygen atom in the ring.

    3-Methyl-2-phenyl-1,2-oxaborinane: Contains a phenyl group instead of a hexyl group, leading to different chemical properties.

    2-Ethyl-3-methyl-1,2-oxaborinane: Contains an ethyl group instead of a hexyl group, affecting its reactivity and applications.

Uniqueness

2-Hexyl-3-methyl-1,2-oxaborinane is unique due to its specific combination of hexyl and methyl groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes with biomolecules makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

61632-78-8

Molecular Formula

C11H23BO

Molecular Weight

182.11 g/mol

IUPAC Name

2-hexyl-3-methyloxaborinane

InChI

InChI=1S/C11H23BO/c1-3-4-5-6-9-12-11(2)8-7-10-13-12/h11H,3-10H2,1-2H3

InChI Key

HXGOJBLNRXJPJO-UHFFFAOYSA-N

Canonical SMILES

B1(C(CCCO1)C)CCCCCC

Origin of Product

United States

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